molecular formula C15H18N2O5S B2545488 3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886940-43-8

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2545488
CAS No.: 886940-43-8
M. Wt: 338.38
InChI Key: CQUDEZBPQRMRLI-UHFFFAOYSA-N
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Description

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridine derivatives typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thieno[2,3-c]pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for kinase enzymes. This makes it a promising candidate for drug development and other scientific research applications .

Properties

IUPAC Name

dimethyl 2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-21-14(19)11-9-5-6-17(15(20)22-2)7-10(9)23-13(11)16-12(18)8-3-4-8/h8H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDEZBPQRMRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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